molecular formula C35H52O9 B1265098 Protoxylocarpin E

Protoxylocarpin E

Cat. No.: B1265098
M. Wt: 616.8 g/mol
InChI Key: VLHOBEFYZZUNTQ-CHMNAIGGSA-N
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Description

Protoxylocarpin E is a protolimonoid triterpene identified in the ethanol extract of Xylocarpus granatum fruit, a mangrove species studied for its phytochemical diversity . Structurally, it belongs to the apotirucallane triterpene class, characterized by a tetracyclic nucleus and oxygenated functional groups. The molecular formula of this compound is C35H52O9, with a molecular weight of 616.78 g/mol .

Properties

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

IUPAC Name

[(5R,7R,8R,9R,10S,11R,13S,17S)-11-acetyloxy-17-[(2R,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C35H52O9/c1-18(36)42-23-17-34(8)21(20-15-22(44-30(20)41-10)29(39)32(5,6)40)11-12-24(34)35(9)27(43-19(2)37)16-25-31(3,4)26(38)13-14-33(25,7)28(23)35/h12-14,20-23,25,27-30,39-40H,11,15-17H2,1-10H3/t20-,21-,22+,23+,25-,27+,28+,29+,30+,33-,34-,35+/m0/s1

InChI Key

VLHOBEFYZZUNTQ-CHMNAIGGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(C[C@H]3OC(=O)C)C)[C@@H]5C[C@@H](O[C@H]5OC)[C@H](C(C)(C)O)O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3OC(=O)C)C)C5CC(OC5OC)C(C(C)(C)O)O)C)C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Current Limitations in Available Data

  • No direct references to Protoxylocarpin E exist in the provided search results, which span general reaction mechanisms (e.g., S~N~2, E2), bioorthogonal reactions (e.g., Staudinger ligation), and reaction optimization studies.

  • Specialized databases such as SciFinder, Reaxys, and PubChem were not accessible in the provided sources, limiting the ability to retrieve compound-specific data.

  • The compound may be newly discovered, understudied, or referred to by alternative nomenclature not captured in the search scope.

Recommended Pathways for Future Research

Given the lack of existing data, the following approaches are proposed to investigate this compound’s reactivity:

Structural Analysis and Analogous Compounds

  • Functional groups : If this compound is a terpene, alkaloid, or flavonoid derivative, reactivity can be inferred from structurally similar compounds (e.g., epoxidation of double bonds, nucleophilic additions to carbonyl groups).

  • Computational modeling : Tools like DFT (Density Functional Theory) could predict reaction sites and thermodynamic feasibility (e.g., bond dissociation energies, transition states) .

Experimental Reactivity Profiling

  • Oxidation/Reduction : Test reactions with agents like KMnO~4~ (oxidation) or NaBH~4~ (reduction) to identify reducible/oxidizable moieties .

  • Acid/Base Stability : Assess degradation pathways under acidic (HCl) or basic (NaOH) conditions .

  • Photochemical Reactivity : UV irradiation studies to detect light-induced rearrangements or dimerization .

Hypothetical Reaction Pathways (Based on Common Natural Product Chemistry)

If this compound contains a conjugated diene or ester group, the following reactions might apply:

Reaction Type Reagents/Conditions Expected Product Mechanistic Class
EpoxidationmCPBA, H~2~O~2~Epoxide derivativeElectrophilic addition
HydrolysisH~3~O+ or OH−, heatCarboxylic acid/alcoholNucleophilic acyl substitution
HydrogenationH~2~, Pd/CSaturated hydrocarbonCatalytic reduction
Diels-Alder CycloadditionDienophile (e.g., maleic anhydride)Six-membered cyclic adduct[4+2] Cycloaddition

Key Challenges and Considerations

  • Stereochemical complexity : Natural products often have multiple chiral centers, complicating reaction selectivity .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic reactions, while nonpolar solvents favor radical pathways .

  • Byproduct formation : Side reactions (e.g., overoxidation, polymerization) require careful optimization 11.

Comparison with Similar Compounds

Table 1: Molecular Features of Protoxylocarpins A–E

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Protoxylocarpin A C32H50O6 530.74 Tetracyclic nucleus; C=O and OH groups
Protoxylocarpin B C32H50O6 530.74 Similar to A, but C17 (δC 52.4 ppm) and C21 (δC 103.3 ppm) shifts
Protoxylocarpin C C34H54O6 558.79 Ether groups at δC 56.5 and 16.1 ppm; HO-C25 linkage
Protoxylocarpin D C31H48O6 516.71 Reduced carbon backbone vs. A–C
This compound C35H52O9 616.78 Highest oxygen content; likely additional ether/hydroxyl groups

Key Observations:

  • Carbon Backbone : Protoxylocarpin D (C31) has a shorter chain than A–C (C32–C34), while E extends to C35, indicating progressive side-chain modifications in the series .

Comparison with Other Limonoids and Triterpenes

This compound is distinct from other triterpenes in X. granatum, such as Xylocarpin J and Merulins (Table 2).

Table 2: Comparison with Non-Protoxylocarpin Compounds

Compound Molecular Formula Molecular Weight (g/mol) Class
Xylocarpin J C32H42O9 570.67 Limonoid
Gedunin C28H34O7 482.57 Tetranortriterpenoid
Merulin A C14H22O4 254.32 Diterpene

Key Observations:

  • Size and Complexity : this compound (MW 616.78) is larger than Xylocarpin J (MW 570.67) and far more complex than Merulins, which are diterpenes .
  • Functional Groups: Unlike Gedunin, a tetranortriterpenoid with a fragmented backbone, this compound retains the intact apotirucallane skeleton, which may confer stability against enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoxylocarpin E
Reactant of Route 2
Protoxylocarpin E

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